molecular formula C22H24N6O2 B6083357 4'-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2'-(morpholin-4-yl)-4,5'-bipyrimidin-6(1H)-one

4'-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2'-(morpholin-4-yl)-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B6083357
M. Wt: 404.5 g/mol
InChI Key: WDUMKMAFKUVUPP-UHFFFAOYSA-N
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Description

“4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one” is a complex organic compound that belongs to the class of bipyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring indole and morpholine moieties, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one” typically involves multi-step organic synthesis. The process may include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Construction of the Bipyrimidinone Core: This step involves the formation of the bipyrimidinone structure through cyclization reactions.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution or other suitable reactions.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions may target the bipyrimidinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific biological pathways.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for “4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one” would depend on its specific biological target. Generally, it may involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4,5’-bipyrimidin-6(1H)-one
  • 4’-methyl-2-(2,3-dihydro-1H-indol-1-yl)-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one

Uniqueness

The presence of both indole and morpholine groups in “4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(morpholin-4-yl)-4,5’-bipyrimidin-6(1H)-one” distinguishes it from other similar compounds. This unique combination may confer distinct biological activities and pharmacological properties.

Properties

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-14-11-16-5-3-4-6-19(16)28(14)22-25-18(12-20(29)26-22)17-13-23-21(24-15(17)2)27-7-9-30-10-8-27/h3-6,12-14H,7-11H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUMKMAFKUVUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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